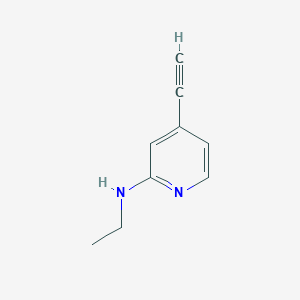

![molecular formula C21H22N2O4 B2697683 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 2097896-39-2](/img/structure/B2697683.png)

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol has the linear formula C11H13NO2 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary greatly. For example, the title compound was synthesized from the reaction of 1-(benzofuran-2-yl)ethanone and 2-cyanoacetohydrazide in dry ethanol containing a few drops of glacial acetic acid under reflux for 30 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For example, the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(1-phenylethyl)ethanediamide:

Anticancer Activity

Benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(1-phenylethyl)ethanediamide, have shown significant potential in anticancer research. These compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines, such as chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and renal cell carcinoma (Caki-1) . Their ability to target multiple pathways makes them promising candidates for developing new anticancer therapies.

Antibacterial Properties

The benzofuran moiety in this compound contributes to its antibacterial properties. Benzofuran derivatives have been found effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antioxidant Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(1-phenylethyl)ethanediamide exhibits strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antiviral Applications

Research has shown that benzofuran derivatives possess antiviral activities, making them potential candidates for treating viral infections. For instance, some benzofuran compounds have demonstrated activity against the hepatitis C virus . This opens up possibilities for developing new antiviral drugs based on this chemical structure.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them useful in developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.

Neuroprotective Effects

Benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(1-phenylethyl)ethanediamide, have shown neuroprotective effects. They can protect neurons from damage caused by oxidative stress and inflammation, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antifungal Activity

This compound also exhibits antifungal properties, making it effective against various fungal pathogens. Benzofuran derivatives can disrupt fungal cell membranes and inhibit fungal growth, which is valuable in treating fungal infections .

Potential in Drug Development

Due to their diverse biological activities, benzofuran derivatives are extensively studied for drug development. Their ability to interact with multiple biological targets makes them versatile candidates for creating new therapeutic agents . This includes not only the aforementioned applications but also potential uses in other areas such as cardiovascular health and metabolic disorders.

Mécanisme D'action

Safety and Hazards

The safety and hazards of benzofuran derivatives can depend on the specific compound. For example, Sigma-Aldrich provides the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol to early discovery researchers as part of a collection of unique chemicals, but does not collect analytical data for this product .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-21(25)20(24)22-13-19(26-2)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,19H,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSLXKSTRNXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2697609.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2697617.png)

![(2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine;dihydrochloride](/img/structure/B2697618.png)